molecular formula C23H28N2O3S B2628259 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941929-53-9

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B2628259
CAS No.: 941929-53-9
M. Wt: 412.55
InChI Key: LQZRTKGXKACMJJ-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves the functionalization of the tetrahydroisoquinoline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone to form the tetrahydroisoquinoline core . The tosylation of the amine group is achieved using tosyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the tosylated tetrahydroquinoline with cyclohexanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce thiol-substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to the combination of the tosyl group and the cyclohexanecarboxamide moiety. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZRTKGXKACMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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